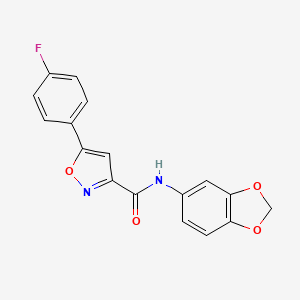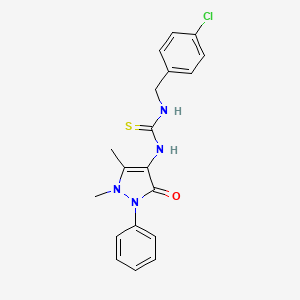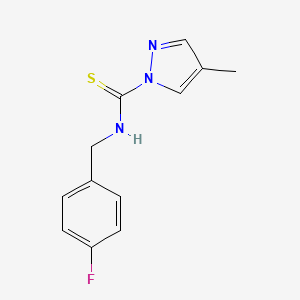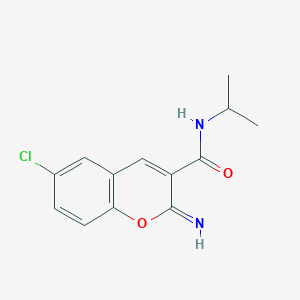![molecular formula C20H12ClN3OS B4606015 (E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(2-chlorophenyl)prop-2-enenitrile](/img/structure/B4606015.png)
(E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(2-chlorophenyl)prop-2-enenitrile
Vue d'ensemble
Description
(E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(2-chlorophenyl)prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety linked to a furan ring via a sulfanyl group. This compound also contains a chlorophenyl group and a nitrile group, making it a molecule of interest in various fields of scientific research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(2-chlorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, which is then reacted with a furan derivative under specific conditions to introduce the sulfanyl group. The final step involves the introduction of the chlorophenyl and nitrile groups through a series of substitution and elimination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(2-chlorophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(2-chlorophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its benzimidazole moiety is known to interact with nucleic acids and proteins, making it useful in the study of enzyme inhibition and DNA binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(2-chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole moiety can bind to nucleic acids, potentially interfering with DNA replication and transcription. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-phenylprop-2-enenitrile: Similar structure but lacks the chlorophenyl group.
(E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile: Similar structure but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
The presence of the chlorophenyl group in (E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(2-chlorophenyl)prop-2-enenitrile imparts unique chemical and biological properties This group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs
Propriétés
IUPAC Name |
(E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(2-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3OS/c21-16-6-2-1-5-15(16)13(12-22)11-14-9-10-19(25-14)26-20-23-17-7-3-4-8-18(17)24-20/h1-11H,(H,23,24)/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJAJCGIELOGDP-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC2=CC=C(O2)SC3=NC4=CC=CC=C4N3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C\C2=CC=C(O2)SC3=NC4=CC=CC=C4N3)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {[5-(5-ethyl-3-thienyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4605933.png)


![N-(4-bromophenyl)-2-({4-(2-methoxyethyl)-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4605954.png)

![4-CHLORO-1-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4605966.png)

![5-[[4-(Diethylamino)-2-propoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4605989.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4605990.png)
![diethyl 5-({[6-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B4605994.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-ethoxybenzamide](/img/structure/B4606001.png)

![4-{[2-(4-methoxyphenoxy)butanoyl]amino}benzamide](/img/structure/B4606036.png)
![5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4606039.png)
